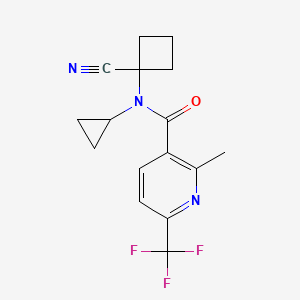

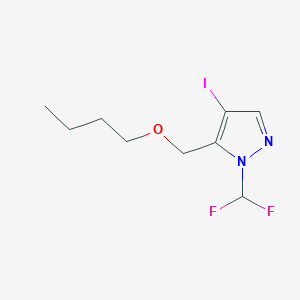

![molecular formula C21H19N3O6S B2472238 N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325988-28-1](/img/structure/B2472238.png)

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MNPA or NSC 402787 and has been found to have a variety of interesting properties that make it useful in laboratory experiments.

Scientific Research Applications

Antidiabetic Potential

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, including N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, were synthesized and evaluated for antidiabetic potential. These compounds demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, crucial in diabetes management. Computational studies predicted drug-likeness and ADMET properties, suggesting these derivatives' potential as antidiabetic agents (Thakal, Singh, & Singh, 2020).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl)benzamide and N-(4-methoxyphenyl)benzamide, were studied for their inhibition behavior on mild steel acidic corrosion. The presence of methoxy (OCH3) substituents enhanced the inhibition efficiency. These compounds were found to act as interface corrosion inhibitors, with methoxy substituents showing high efficiency in protecting against corrosion (Mishra et al., 2018).

Fluorescence Enhancement

The interaction between Glibenclamide, a derivative of N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, and erbium (Er) ions showed potential for developing simple and sensitive fluorimetric probes. This study opens avenues for using these compounds in biochemical reaction probing and in high-performance liquid chromatography detection (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Bioactivity and Antimicrobial Properties

New benzamide derivatives, including those substituted with 4-chloro phenoxy benzene and dibenzoazepine, were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Priya et al., 2006).

Enzyme Inhibition

Compounds carrying the benzamide moiety, such as N-methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, were found to be potent inhibitors of the endothelin ETA receptor. These findings highlight the potential of benzamide derivatives in enzyme inhibition and as candidates for drug development (Mortlock et al., 1997).

properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S/c1-23(16-6-4-3-5-7-16)31(28,29)18-11-8-15(9-12-18)21(25)22-19-13-10-17(24(26)27)14-20(19)30-2/h3-14H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIJAFAGQGMFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)

![N-(4-acetamidophenyl)-2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2472162.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B2472170.png)

![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2472172.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)morpholine-4-carboxamide](/img/structure/B2472173.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-fluorobenzamide](/img/structure/B2472174.png)